A Technical Guide to the Structural Characterization of 3-chloro-1-(3-methylphenyl)propan-1-one
A Technical Guide to the Structural Characterization of 3-chloro-1-(3-methylphenyl)propan-1-one
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 3-chloro-1-(3-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic techniques used to elucidate and confirm the molecule's structure.
Introduction
3-chloro-1-(3-methylphenyl)propan-1-one is a chemical intermediate whose precise structural confirmation is paramount for its application in further synthetic endeavors and biological screening. The presence of a chiral center at the carbon bearing the chlorine atom, a substituted aromatic ring, and a flexible propyl chain necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, provide standardized experimental protocols, and present an in-depth analysis of the expected spectral data.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 3-chloro-1-(3-methylphenyl)propan-1-one is presented below, highlighting the key functional groups and proton/carbon environments that will be interrogated by the analytical techniques discussed.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular connectivity can be constructed.
A. ¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the splitting pattern and coupling constant (J) providing information about the number and relative orientation of neighboring protons.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-1-(3-methylphenyl)propan-1-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 7.85 - 7.75 | m | 2H | Aromatic (H-2, H-6) |
| b | 7.45 - 7.35 | m | 2H | Aromatic (H-4, H-5) |
| c | 3.85 | t, J = 6.5 Hz | 2H | -CH₂-Cl |
| d | 3.30 | t, J = 6.5 Hz | 2H | -CO-CH₂- |
| e | 2.42 | s | 3H | Ar-CH₃ |
Data Interpretation:
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Aromatic Region (7.85 - 7.35 ppm): The four aromatic protons on the meta-substituted ring are expected to appear as a complex multiplet. The protons ortho to the electron-withdrawing carbonyl group (H-2 and H-6) will be the most deshielded and appear furthest downfield. The protons meta and para to the carbonyl group (H-4 and H-5) will appear at a slightly higher field. The methyl group at the meta position will have a small shielding effect on the adjacent protons.
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Methylene Protons (3.85 and 3.30 ppm): The two methylene groups form an ethyl group attached to the carbonyl and the chlorine. The methylene group adjacent to the chlorine atom (signal c) is expected to be more deshielded due to the electronegativity of chlorine and will appear as a triplet. The methylene group adjacent to the carbonyl group (signal d) will also be deshielded and will appear as a triplet due to coupling with the adjacent methylene protons.
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Methyl Protons (2.42 ppm): The methyl group attached to the aromatic ring (signal e) will appear as a sharp singlet in the upfield region of the spectrum.
B. ¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (190-220 ppm), while aromatic carbons appear in the 100-170 ppm range, and aliphatic carbons are found in the upfield region (0-60 ppm).
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
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Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 198.5 | C=O |
| 138.8 | Aromatic (C-3) |
| 136.5 | Aromatic (C-1) |
| 134.0 | Aromatic (C-5) |
| 128.7 | Aromatic (C-4) |
| 128.5 | Aromatic (C-6) |
| 125.8 | Aromatic (C-2) |
| 45.0 | -CH₂-Cl |
| 40.5 | -CO-CH₂- |
| 21.3 | Ar-CH₃ |
Data Interpretation:
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Carbonyl Carbon (~198.5 ppm): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field.
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Aromatic Carbons (125.8 - 138.8 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the carbonyl group (C-1) and the carbon bearing the methyl group (C-3) will be readily identifiable. The other four aromatic carbons can be assigned based on substituent effects and comparison with related compounds.
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Aliphatic Carbons (21.3 - 45.0 ppm): The methylene carbon attached to the chlorine will be the most deshielded of the aliphatic carbons. The methylene carbon adjacent to the carbonyl will be slightly more shielded. The methyl carbon will be the most shielded, appearing furthest upfield.
II. Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film between two salt plates (NaCl or KBr), as a KBr pellet, or in a suitable solvent.
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Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong, Sharp | C=O stretch (aromatic ketone) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~780, ~690 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Data Interpretation:
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C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the IR spectrum and confirms the presence of the conjugated ketone.[1]
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C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methylene and methyl groups.
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Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are characteristic of the benzene ring.
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C-H Bending (~780, ~690 cm⁻¹): The pattern of these strong bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.
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C-Cl Stretch (~750 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine bond.
III. Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to determine its molecular weight and deduce its structure.
Experimental Protocol:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use electron ionization (EI) at 70 eV.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum Data:
| m/z | Predicted Relative Intensity | Fragment Ion |
| 182/184 | Moderate | [M]⁺ (Molecular ion) |
| 119 | High | [M - CH₂CH₂Cl]⁺ or [C₈H₇O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 63/65 | Low | [CH₂CH₂Cl]⁺ |
Data Interpretation:
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Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 182, with a smaller peak at m/z 184 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.[2]
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Base Peak (m/z 119): The most abundant fragment is likely to be the m-toluoyl cation, formed by the cleavage of the bond between the carbonyl group and the adjacent methylene group. This is a common fragmentation pathway for aromatic ketones.[3]
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Tropylium Ion (m/z 91): The fragment at m/z 91 is likely the tropylium ion, formed by rearrangement of the tolyl group.
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Chloroethyl Cation (m/z 63/65): A smaller peak corresponding to the chloroethyl cation may also be observed.
IV. Workflow and Data Integration
The structural elucidation of 3-chloro-1-(3-methylphenyl)propan-1-one is a process of integrating data from multiple analytical techniques. The following diagram illustrates the logical workflow for a comprehensive structural characterization.
Conclusion
The structural characterization of 3-chloro-1-(3-methylphenyl)propan-1-one is achieved through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the aromatic ketone and the chloroalkane. Mass spectrometry establishes the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. By integrating the data from these complementary techniques, a confident and unambiguous structural assignment can be made, ensuring the identity and purity of this important chemical compound for its intended applications.
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